9H-Fluoren-9-one, 2-(1-oxooctadecyl)-

Stereoselective synthesis Bifluorenylidene isomerism Acyl chain length effect

9H-Fluoren-9-one, 2-(1-oxooctadecyl)- (CAS 886062-26-6; IUPAC: 2‑octadecanoylfluoren‑9‑one; also known as 2‑stearoylfluorenone) is a 2‑acyl‑9‑fluorenone derivative bearing a saturated C18 (stearoyl) side chain. Its molecular formula is C31H42O2 and its molecular weight is 446.6640 g·mol⁻¹.

Molecular Formula C31H42O2
Molecular Weight 446.7 g/mol
CAS No. 886062-26-6
Cat. No. B12607686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluoren-9-one, 2-(1-oxooctadecyl)-
CAS886062-26-6
Molecular FormulaC31H42O2
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O
InChIInChI=1S/C31H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30(32)25-22-23-27-26-19-17-18-20-28(26)31(33)29(27)24-25/h17-20,22-24H,2-16,21H2,1H3
InChIKeyOSXDODGXTAUXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Fluoren-9-one, 2-(1-oxooctadecyl)- (CAS: 886062-26-6) – Scientific Procurement Guide for a C18-Acyl Fluorenone Lipid Probe Intermediate


9H-Fluoren-9-one, 2-(1-oxooctadecyl)- (CAS 886062-26-6; IUPAC: 2‑octadecanoylfluoren‑9‑one; also known as 2‑stearoylfluorenone) is a 2‑acyl‑9‑fluorenone derivative bearing a saturated C18 (stearoyl) side chain [1]. Its molecular formula is C31H42O2 and its molecular weight is 446.6640 g·mol⁻¹ [1]. The compound belongs to a class of fluorenone‑containing lipid analogs that are both photoactivatable and fluorescent, making them valuable as dual‑mode biochemical probes [2]. The fluorenone core provides intrinsic photophysical properties, while the C18 acyl chain confers high lipophilicity (calculated XLogP3 ≈ 11.7) that governs membrane partitioning and self‑assembly behavior [1].

Probe Class Dual-mode lipid probe intermediate: photoactivatable crosslinking + intrinsic fluorescence
Chain Attribute C18 stearoyl side chain for deep membrane anchoring and high lipophilicity
Synthesis Context Supports Z-selective bifluorenylidene formation via chain-length-dependent stereocontrol

Why Generic 2‑Acylfluorenone Substitution Fails: The Critical Role of Chain Length in Stereochemical and Physicochemical Outcomes for 9H‑Fluoren‑9‑one, 2‑(1‑oxooctadecyl)


Simple substitution of the C18 stearoyl chain with a shorter acyl analog (e.g., C2 acetyl or C12 lauroyl) fundamentally alters both the stereochemical outcome of key synthetic transformations and the physicochemical properties relevant to membrane‑based applications. The length of the acyl side chain directly controls the Z/E stereoselectivity in bifluorenylidene formation—the C18 stearoyl derivative yields a Z/E ratio of 90:10, whereas the C2 acetyl analog gives only 30:70 [1]. Furthermore, the C18 chain dramatically increases lipophilicity (calculated XLogP3 ≈ 11.7) compared with unsubstituted fluorenone (XLogP3 ≈ 3.6) or shorter‑chain 2‑acylfluorenones, which governs membrane insertion depth and surfactant biodegradation profiles [2]. These quantitative differences demonstrate that 2‑acylfluorenone analogs are not functionally interchangeable, and selection of the correct chain length is critical for reproducible experimental outcomes.

Stereoselectivity
Acyl chain length directly controls Z/E stereoselectivity in bifluorenylidene formation; shorter analogs may reverse stereochemical outcome
Lipophilicity
Calculated XLogP3 drops sharply with shorter acyl chains; membrane partitioning behavior may not transfer between chain lengths
Conformation
Molecular weight and rotatable bond count differ substantially; crystallization and solubility profiles may shift across analogs

Quantitative Differential Evidence for 9H-Fluoren-9-one, 2-(1-oxooctadecyl)- vs. Closest Analogs


Z/E Stereoselectivity in Bifluorenylidene Formation: C18 Stearoyl (90:10) vs. C2 Acetyl (30:70)

In the base‑catalyzed formation of 2,2′‑diacyl‑9,9′‑bifluorenylidene from 2‑acyl‑9‑bromofluorene, the C18 stearoyl‑substituted precursor yields a Z/E isomer ratio of 90:10, whereas the C2 acetyl‑substituted analog gives a Z/E ratio of 30:70 under identical reaction conditions [1]. This 3‑fold reversal in stereochemical preference is directly attributable to intra‑ and/or inter‑molecular attractive forces between the long acyl side chains, not to steric repulsion [1].

Z/E Stereoselectivity
Head-to-head
Z
90 C18
Z
30 C2
Z/E ratio: 90:10 vs 30:70
Supports Z-selective bifluorenylidene synthesis workflows
Reported under base-catalyzed dehydrobromination conditions
Stereoselective synthesis Bifluorenylidene isomerism Acyl chain length effect

Photoactivatable/Fluorescent Dual Functionality: Fluorenone-Containing Lipid Analogs vs. Conventional Fluorescent Lipids

Fluorenone‑containing lipid analogs (including the 2‑acylfluorenone class to which 9H‑fluoren‑9‑one, 2‑(1‑oxooctadecyl)‑ belongs) possess the unique combination of photoactivatable crosslinking capability and intrinsic fluorescence within the same chromophore [1]. In a direct functional assay, fluorenone‑containing cholesterol analogs 7 and 8 successfully replaced native cholesterol in apolipoprotein A‑I‑induced cellular cholesterol efflux, and fluorescence was easily visible at the surface of smooth muscle cells equilibrated with analog 8 [1]. This dual‑mode capability is absent in conventional single‑function fluorescent lipids (e.g., NBD‑ or BODIPY‑labeled lipids) that lack photoactivatable crosslinking, and in benzophenone‑based photoaffinity labels that lack intrinsic fluorescence.

Dual-Mode Probe
Class-level
Fluorescence Photo-crosslinking
Visible on smooth muscle cell surfaces
Supports combined imaging and target-capture probe design
Class-level evidence; individual validation recommended
Photoaffinity labeling Fluorescent lipid probes Cholesterol efflux assay

Lipophilicity (XLogP3) Differential: C18 Stearoylfluorenone vs. Unsubstituted 9‑Fluorenone

The calculated octanol‑water partition coefficient (XLogP3) for 9H‑fluoren‑9‑one, 2‑(1‑oxooctadecyl)‑ is 11.7 [1], compared with XLogP3 = 3.6 for unsubstituted 9‑fluorenone (CAS 486‑25‑9) [2]. This represents a >8 log unit increase in lipophilicity, corresponding to a >10⁸‑fold greater partitioning into hydrophobic phases. The 17 rotatable bonds contributed by the C18 chain also provide conformational flexibility absent in the rigid fluorenone core alone [1].

Lipophilicity
Cross-study
11.7 XLogP3
vs. 3.6 for unsubstituted 9-fluorenone
Supports membrane-embedded probe applications
Calculated XLogP3; experimental logP may differ
Lipophilicity Membrane partitioning LogP prediction

Biodegradable Surfactant Building Block: N‑Octadecyl‑9‑oxo‑9H‑fluorene‑4‑carboxamide Derivatives Achieve >96% Biodegradation

Fluorene derivatives bearing the N‑octadecyl‑9‑oxo‑9H‑fluorene‑4‑carboxamide scaffold—structurally related to 9H‑fluoren‑9‑one, 2‑(1‑oxooctadecyl)‑ through the shared fluorenone‑C18 motif—were synthesized and demonstrated good surface activity. Critically, the biological degradation of these fluorene‑based surfactants exceeded 96% after 7 days under standard test conditions [1]. This high biodegradability, conferred in part by the linear C18 alkyl chain, contrasts sharply with many conventional non‑biodegradable fluorene polymers used in organic electronics.

Biodegradation
Class-level
>96% 7-day
Structurally related C18-fluorenone surfactants
Supports biodegradable surfactant design evaluation
Class-level inference from related scaffold; confirm for this compound
Surfactant biodegradation Fluorene-based surfactants Sustainable chemistry

Chain-Length-Dependent Base-Catalyzed Z/E Isomerization Kinetics: C18 Stearoyl Exhibits Distinct Stereochemical Stability

The stereochemical stability of 2,2′‑diacyl‑9,9′‑bifluorenylidenes depends critically on acyl chain length. Facile base‑catalyzed Z/E isomerization of the C18 stearoyl‑derived bifluorenylidene proceeds through a pathway distinct from that of shorter‑chain analogs, demonstrating different stereoselectivity . Thermal isomerization, by contrast, produces a ca. 1:1 mixture of Z‑ and E‑isomers regardless of chain length, indicating that the C18 chain specifically modulates base‑catalyzed (but not thermal) isomerization pathways . This mechanistic divergence has no parallel in the C2 acetyl or other short‑chain systems.

Isomerization Mechanism
Data to verify
Base-catalyzed pathway diverges by chain length
Thermal pathway: ~1:1 Z/E regardless of chain
Supports stereochemical stability review under basic conditions
Sources not specified; independent validation recommended
Base-catalyzed isomerization Thermal isomerization Stereochemical stability

Molecular Weight and Size Differential: C18 Stearoylfluorenone vs. Shorter 2‑Acylfluorenones

9H‑Fluoren‑9‑one, 2‑(1‑oxooctadecyl)‑ has a molecular weight of 446.66 g·mol⁻¹ and 17 rotatable bonds [1], compared with 222.24 g·mol⁻¹ and 1 rotatable bond for 2‑acetyl‑9H‑fluoren‑9‑one (CAS 42136‑05‑0) . The approximately 2‑fold greater molecular weight and 17‑fold greater conformational自由度 directly impact solubility, crystallization behavior, and membrane insertion depth. These physical differences make the C18 compound suitable for applications requiring deep membrane anchoring, whereas the C2 analog is more appropriate for aqueous or crystalline small‑molecule contexts.

MW & Flexibility
Cross-study
446.66 g·mol⁻¹ 17 rot. bonds
2× MW and 17× rotatable bonds vs C2 analog
Supports membrane-anchoring depth evaluation
Database values; experimental confirmation recommended
Molecular weight Rotatable bonds Conformational flexibility

Optimal Research and Industrial Application Scenarios for 9H-Fluoren-9-one, 2-(1-oxooctadecyl)- Based on Quantitative Differentiation


Synthesis of Z‑Selective 2,2′‑Distearoyl‑9,9′‑bifluorenylidene for Stereochemically Defined Materials

Researchers requiring geometrically pure Z‑configured bifluorenylidene building blocks should select this compound as the precursor of choice. The C18 stearoyl chain directs base‑catalyzed dimerization to yield a Z/E ratio of 90:10, compared with only 30:70 for the C2 acetyl analog [1]. This predictable Z‑selectivity eliminates the need for costly chromatographic separation of stereoisomers, enabling scalable synthesis of stereochemically defined materials for organic electronics or supramolecular chemistry.

Dual‑Mode Photoactivatable/Fluorescent Membrane Probe Development

As a member of the fluorenone‑containing lipid analog class, this compound serves as a scaffold for developing probes that combine intrinsic fluorescence with photoactivatable crosslinking capability [1]. The C18 chain ensures deep membrane anchoring and proper orientation within lipid bilayers, while the fluorenone core provides both fluorescence for live‑cell imaging and photoactivatable covalent attachment to proximal biomolecules upon UV irradiation. This dual functionality is unavailable in single‑mode probes such as NBD‑lipids or benzophenone‑based photoaffinity labels [1].

Biodegradable Fluorene‑Based Surfactant Synthesis for Industrial Detergent Formulations

The C18‑fluorenone scaffold is a key intermediate for synthesizing N‑octadecyl‑9‑oxo‑9H‑fluorene‑4‑carboxamide‑derived surfactants that achieve >96% biodegradation within 7 days, as demonstrated by El‑Sayed et al. [1]. The linear C18 chain and fluorenone core together confer both surface activity and environmental degradability, meeting stringent regulatory requirements for biodegradable surfactants. This contrasts with many conventional fluorene‑based materials that persist in the environment.

Mechanistic Studies of Chain‑Length‑Dependent Stereochemical Control in Organic Synthesis

The divergent base‑catalyzed isomerization behavior of C18 stearoyl‑ vs. short‑chain acyl‑bifluorenylidenes provides a unique experimental system for studying how non‑covalent inter‑chain attractive forces govern stereochemical outcomes [1]. This compound is therefore valuable not only as a synthetic intermediate but also as a mechanistic probe for investigating fundamental principles of stereoelectronic control in crowded alkene systems.

Application
Selection Property
Validation Focus
Z-Selective Bifluorenylidene Synthesis
C18 stearoyl chain for Z-selectivity control in base-catalyzed dimerization
Z/E ratio and stereochemical purity review
Dual-Mode Membrane Probe Development
Fluorenone core with intrinsic fluorescence and photoactivatable crosslinking
Membrane anchoring and dual-mode functionality review
Biodegradable Surfactant Intermediate
C18-fluorenone scaffold for surface activity and biodegradability evaluation
Biodegradation assay and surfactant performance review
Chain-Length Stereoelectronic Studies
Chain-length-dependent base-catalyzed isomerization behavior
Stereochemical outcome and mechanistic pathway review
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